1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin
1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin
Brand Name:
Vulcanchem
CAS No.:
134974-39-3
VCID:
VC21191955
InChI:
InChI=1S/C12H2Br4Cl2O2/c13-7-8(14)10(16)12-11(9(7)15)19-5-1-3(17)4(18)2-6(5)20-12/h1-2H
SMILES:
C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br
Molecular Formula:
C12H2Br4Cl2O2
Molecular Weight:
568.7 g/mol
1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin
CAS No.: 134974-39-3
Cat. No.: VC21191955
Molecular Formula: C12H2Br4Cl2O2
Molecular Weight: 568.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134974-39-3 |
|---|---|
| Molecular Formula | C12H2Br4Cl2O2 |
| Molecular Weight | 568.7 g/mol |
| IUPAC Name | 1,2,3,4-tetrabromo-7,8-dichlorodibenzo-p-dioxin |
| Standard InChI | InChI=1S/C12H2Br4Cl2O2/c13-7-8(14)10(16)12-11(9(7)15)19-5-1-3(17)4(18)2-6(5)20-12/h1-2H |
| Standard InChI Key | CYWXRVGVVHTRNJ-UHFFFAOYSA-N |
| SMILES | C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
| Canonical SMILES | C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator